Cbz-D-Tyr(tBu)-OH
Description
Cbz-D-Tyr(tBu)-OH is a protected tyrosine derivative widely used in peptide synthesis and organic chemistry. Its structure features a carbobenzyloxy (Cbz) group protecting the α-amino group, a tert-butyl (tBu) ether protecting the phenolic hydroxyl group of the tyrosine side chain, and a D-configuration at the chiral center. The Cbz group is typically removed via hydrogenolysis, while the tBu group is acid-labile, requiring conditions like formic acid (HCOOH) for cleavage . This compound is valued for its stability during solid-phase peptide synthesis (SPPS) and its role in creating enantiomerically pure peptides. Notably, the tert-butyl moiety enhances solubility in organic solvents, facilitating reactions in non-polar media .
Properties
IUPAC Name |
(2R)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKVBQSGNGCKQSV-GOSISDBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Cbz-D-Tyr(tBu)-OH with structurally or functionally related compounds, focusing on protecting groups, physicochemical properties, and applications.
Protecting Group Comparison
- Cbz vs. Boc/Fmoc: Cbz requires hydrogenolysis, making it less compatible with sulfur-containing peptides. Boc and Fmoc are more versatile in SPPS due to orthogonal deprotection strategies .
- Enantiomer Specificity : D-Tyr(tBu)-OH exhibits identical gelation properties to its L-enantiomer, but racemic mixtures fail to form gels, highlighting stereochemical influence on self-assembly .
Role of the tert-Butyl Group
The tBu group in this compound and analogs critically impacts solubility and functionality:
- Solubility: The tBu group increases hydrophobicity, enabling dissolution in THF and DMSO. For example, L-Tyr(tBu)-OH forms gels in THF at 1.1 wt/v% without additives, whereas unprotected L-Tyr-OH cannot .
- Stability : The tBu ether resists basic conditions, allowing selective deprotection of other groups (e.g., Fmoc or Boc) during synthesis .
Research Findings and Key Differentiators
Gelation Properties : The tBu group in Tyr(tBu) derivatives is indispensable for gelation, as unmodified Tyr, Phe, or Tyr(Me) derivatives fail to form gels .
Stereochemical Impact : D- and L-Tyr(tBu)-OH exhibit identical gelation behavior, but racemic mixtures disrupt supramolecular packing, preventing gel formation .
Protecting Group Compatibility : Boc and Fmoc derivatives are preferred in automated SPPS due to milder deprotection conditions, while Cbz is niche for hydrogenation-tolerant syntheses .
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